molecular formula C19H30N2O2 B15220479 tert-Butyl (3R,4R)-3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate

tert-Butyl (3R,4R)-3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate

Cat. No.: B15220479
M. Wt: 318.5 g/mol
InChI Key: YKBYYVMDYLZHQR-XZDBBAETSA-N
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Description

tert-Butyl (3R,4R)-3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4R)-3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.

    Attachment of the Phenylethylamine Moiety: The phenylethylamine moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,4R)-3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (3R,4R)-3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4R)-3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R,4R)-3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate is unique due to the presence of the phenylethylamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-methyl-4-(1-phenylethylamino)piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-14-13-21(18(22)23-19(3,4)5)12-11-17(14)20-15(2)16-9-7-6-8-10-16/h6-10,14-15,17,20H,11-13H2,1-5H3/t14-,15?,17-/m1/s1

InChI Key

YKBYYVMDYLZHQR-XZDBBAETSA-N

Isomeric SMILES

C[C@@H]1CN(CC[C@H]1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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